molecular formula C19H24N2O2 B604662 2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE CAS No. 352219-53-5

2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B604662
CAS No.: 352219-53-5
M. Wt: 312.4g/mol
InChI Key: GRXLXKMHQSDQIC-UHFFFAOYSA-N
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Description

2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring substituted with four methyl groups, an indene core, and a methylene bridge linking the two moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethyl-4-piperidinol, is reacted with a suitable amine to form the piperidine derivative.

    Condensation Reaction: The piperidine derivative is then subjected to a condensation reaction with indene-1,3-dione under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or oxone.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure but lacking the indene core.

    2,2,6,6-Tetramethyl-4-piperidinol: Another related compound used as a starting material in the synthesis of the target compound.

    Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A compound with two piperidine rings linked by a sebacate moiety.

Uniqueness

2-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its combination of a piperidine ring and an indene core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

352219-53-5

Molecular Formula

C19H24N2O2

Molecular Weight

312.4g/mol

IUPAC Name

3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]inden-1-one

InChI

InChI=1S/C19H24N2O2/c1-18(2)9-12(10-19(3,4)21-18)20-11-15-16(22)13-7-5-6-8-14(13)17(15)23/h5-8,11-12,21-22H,9-10H2,1-4H3

InChI Key

GRXLXKMHQSDQIC-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)N=CC2=C(C3=CC=CC=C3C2=O)O)C

Origin of Product

United States

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